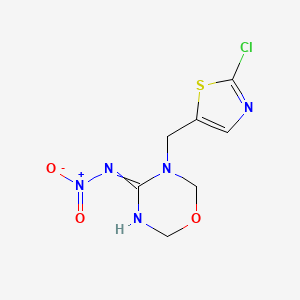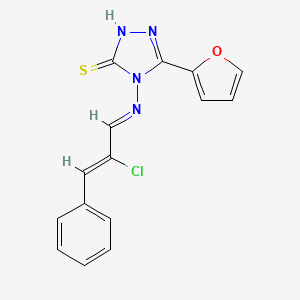
L-Alanine-13C3,15N,d4
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L-Alanine-13C3,15N,d4, also known as L-2-Aminopropionic acid-13C3,15N,d4, is a stable isotope-labeled compound. It is a non-essential amino acid that plays a crucial role in various metabolic processes, including sugar and acid metabolism. The compound is labeled with carbon-13, nitrogen-15, and deuterium, making it valuable for research purposes, particularly in nuclear magnetic resonance (NMR) studies .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of L-Alanine-13C3,15N,d4 involves the incorporation of stable isotopes into the alanine molecule. The process typically starts with the synthesis of labeled precursors, such as 13C-labeled acetic acid and 15N-labeled ammonia. These precursors undergo a series of chemical reactions, including amidation and hydrogenation, to form the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment and conditions to ensure high purity and yield. The isotopic purity of the final product is typically around 98-99% for each labeled element .
Analyse Des Réactions Chimiques
Types of Reactions
L-Alanine-13C3,15N,d4 can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxo compounds.
Reduction: The carboxyl group can be reduced to form alcohols.
Substitution: The hydrogen atoms can be substituted with other functional groups
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions. The conditions vary depending on the desired reaction but typically involve controlled temperatures and pH levels .
Major Products
The major products formed from these reactions include oxo compounds, alcohols, and substituted alanine derivatives. These products are often used in further research and development .
Applications De Recherche Scientifique
L-Alanine-13C3,15N,d4 has a wide range of applications in scientific research:
Chemistry: Used in NMR studies to investigate molecular structures and dynamics.
Biology: Helps in studying metabolic pathways and enzyme activities.
Medicine: Used in drug development and pharmacokinetic studies.
Industry: Employed in the production of labeled compounds for various industrial applications
Mécanisme D'action
L-Alanine-13C3,15N,d4 exerts its effects by participating in metabolic processes. It is involved in sugar and acid metabolism, enhancing immunity, and providing energy for muscle tissue, brain, and the central nervous system. The labeled isotopes allow researchers to trace the compound’s pathway and interactions within biological systems .
Comparaison Avec Des Composés Similaires
Similar Compounds
L-Alanine-13C3,15N: Similar in structure but without deuterium labeling.
L-Alanine-13C3,d4: Labeled with carbon-13 and deuterium but not nitrogen-15.
L-Alanine-15N,d4: Labeled with nitrogen-15 and deuterium but not carbon-13
Uniqueness
L-Alanine-13C3,15N,d4 is unique due to its triple labeling with carbon-13, nitrogen-15, and deuterium. This combination provides a comprehensive tool for studying complex biological and chemical processes, making it more versatile than compounds labeled with fewer isotopes .
Propriétés
Formule moléculaire |
C3H7NO2 |
|---|---|
Poids moléculaire |
97.089 g/mol |
Nom IUPAC |
(2S)-2-(15N)azanyl-2,3,3,3-tetradeuterio(1,2,3-13C3)propanoic acid |
InChI |
InChI=1S/C3H7NO2/c1-2(4)3(5)6/h2H,4H2,1H3,(H,5,6)/t2-/m0/s1/i1+1D3,2+1D,3+1,4+1 |
Clé InChI |
QNAYBMKLOCPYGJ-GQLSUUKLSA-N |
SMILES isomérique |
[2H][13C@@]([13C](=O)O)([13C]([2H])([2H])[2H])[15NH2] |
SMILES canonique |
CC(C(=O)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


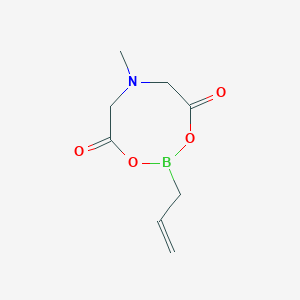

![N-[2-[(4S)-4-tert-butyl-4,5-dihydro-1,3-oxazol-2-yl]phenyl]-2-[(4S)-4-propan-2-yl-4,5-dihydro-1,3-oxazol-2-yl]aniline](/img/structure/B12053010.png)
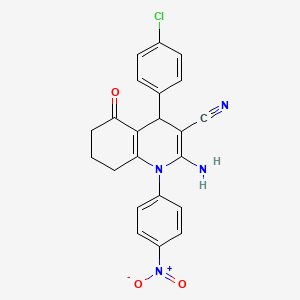
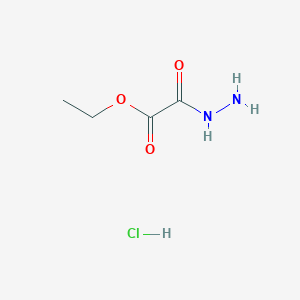
![N-(3,4-dichlorophenyl)-2-{[3-(4-ethoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide](/img/structure/B12053020.png)


![Fuc(a1-2)[Gal(a1-3)]Gal(b1-4)[Fuc(a1-3)]Glc](/img/structure/B12053036.png)


